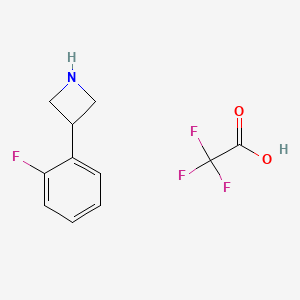

3-(2-Fluorophenyl)azetidine, trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2-Fluorophenyl)azetidine, trifluoroacetic acid” is a chemical compound with the CAS Number: 2260932-93-0 . It has a molecular weight of 217.16 . It is stored at a temperature of 4 degrees Celsius and is shipped with an ice pack . The compound is in liquid form .

Synthesis Analysis

The synthesis of trifluoroacetic acid, a component of the compound, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis

The IUPAC name of the compound is 3-(2-fluoroethyl)azetidine 2,2,2-trifluoroacetate . The Inchi Code is 1S/C5H10FN.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) .Chemical Reactions Analysis

Trifluoroacetic acid (TFA), a component of the compound, is a known and persistent pollutant in the environment. It is produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.16 . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

The utility of 3-(2-Fluorophenyl)azetidine in combination with trifluoroacetic acid (TFA) spans several domains of chemical synthesis and medicinal chemistry. A significant application involves the promotion of multicomponent coupling reactions. TFA, for instance, facilitates a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This reaction yields N-aryl β-amino and γ-amino alcohol derivatives, which are pivotal in medicinal chemistry due to their relevance in drug development (Roy, Baviskar, & Biju, 2015).

Radiopharmaceutical Development

Another intriguing application of fluoroazetidine derivatives is in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. Compounds like 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, derived from fluoroazetidine, have shown promise as ligands for human alpha4beta2 nicotinic acetylcholine receptors (nAChR), crucial for neuroimaging studies. Such compounds, after being labeled with fluorine-18, enable the visualization of nAChRs in the brain, aiding in the study of various neurological conditions (Doll et al., 1999).

Organic Synthesis and Material Science

In organic synthesis, fluoroalcohols like TFA serve as versatile solvents for reactions involving hypervalent iodine, facilitating the synthesis of complex molecules with improved efficiency and selectivity. This is particularly beneficial in the construction of molecules with trifluoromethylthio groups, which are of great interest in pharmaceuticals and agrochemicals due to their ability to enhance metabolic stability and lipophilicity (Dohi, Yamaoka, & Kita, 2010).

Furthermore, the incorporation of fluoroazetidine units into molecules has been explored for the development of chemosensors. These chemosensors can detect environmental changes, such as the presence of carbon dioxide gas, through changes in their optical properties, demonstrating the utility of fluoroazetidine derivatives in environmental monitoring and material science (Ishida et al., 2013).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.C2HF3O2/c10-9-4-2-1-3-8(9)7-5-11-6-7;3-2(4,5)1(6)7/h1-4,7,11H,5-6H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTHFFSIZVJXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=C2F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)azetidine, trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione](/img/structure/B2941167.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941170.png)

![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate](/img/structure/B2941172.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2941173.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2941174.png)

![1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2941175.png)

![2-[(4-bromophenyl)methyl-methylamino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2941177.png)

![N-[(3-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2941179.png)

![N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2941181.png)

![2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2941185.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2941188.png)